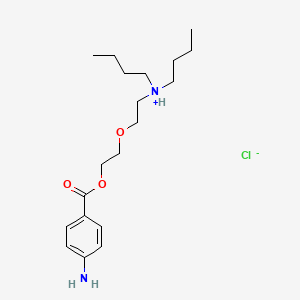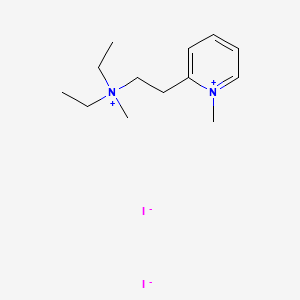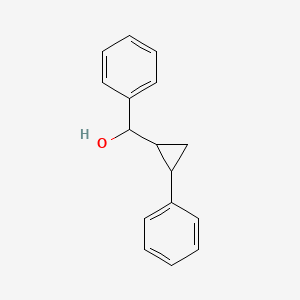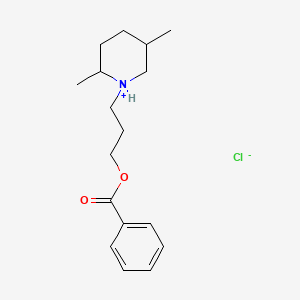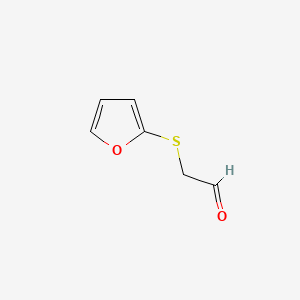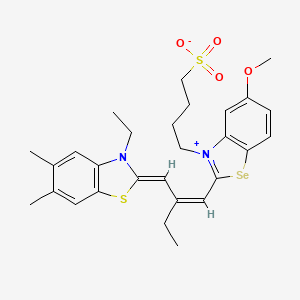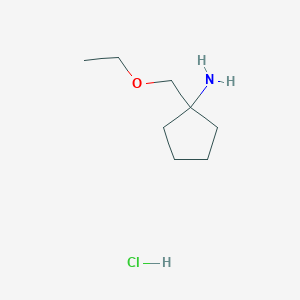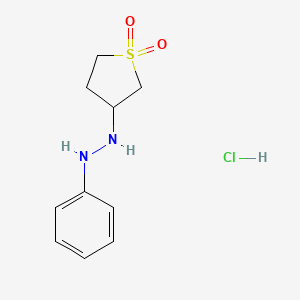
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride is a chemical compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.756 g/mol. This compound is known for its unique structure, which includes an aniline group and a dioxothiolan ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of anilino-(1,1-dioxothiolan-3-yl)azanium chloride involves several steps. One common method includes the reaction of aniline with 1,1-dioxothiolane under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to understand enzyme interactions and protein functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of anilino-(1,1-dioxothiolan-3-yl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes.
Comparison with Similar Compounds
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride can be compared with other similar compounds, such as:
Aniline derivatives: Compounds with similar aniline groups but different substituents.
Dioxothiolan derivatives: Compounds with the dioxothiolan ring but different functional groups attached.
The uniqueness of this compound lies in its specific combination of aniline and dioxothiolan, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
884-50-4 |
|---|---|
Molecular Formula |
C10H15ClN2O2S |
Molecular Weight |
262.76 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-2-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c13-15(14)7-6-10(8-15)12-11-9-4-2-1-3-5-9;/h1-5,10-12H,6-8H2;1H |
InChI Key |
QKYCDCVONGTBME-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NNC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


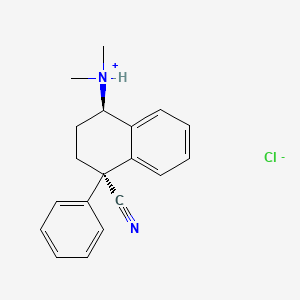
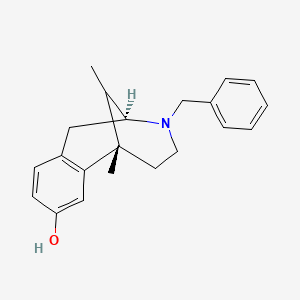
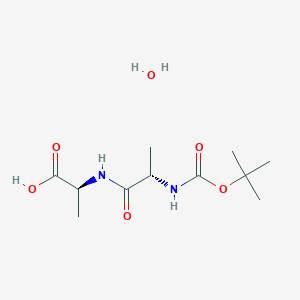

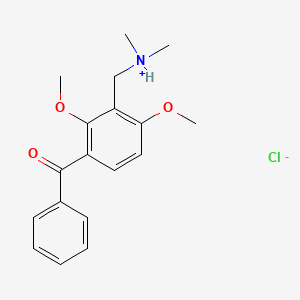
![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
